2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid
Description
Systematic IUPAC Nomenclature and Chemical Registry Identifiers
The systematic IUPAC name for this compound is 2-(4-phenylmethoxyphenyl)-1H-benzimidazole-5-carboxylic acid , reflecting its benzimidazole core substituted at the 2-position with a 4-benzyloxyphenyl group and at the 5-position with a carboxylic acid moiety. The benzyloxy group (-OCH₂C₆H₅) arises from the ether linkage between a phenylmethyl (benzyl) group and the para-position of the phenyl ring.
Chemical Registry Identifiers
- CAS Registry Number : 174422-18-5
- Molecular Formula : C₂₁H₁₆N₂O₃
- Molecular Weight : 344.4 g/mol
The compound’s SMILES representation (C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O) encodes its connectivity, emphasizing the benzyloxy-phenyl substitution and carboxylic acid group.
Molecular Architecture Analysis: Benzyloxy-Phenyl Substitution Patterns
The molecular structure integrates three key components:
- Benzimidazole Core : A fused bicyclic system with nitrogen atoms at positions 1 and 3.
- 4-Benzyloxyphenyl Substituent : Attached at position 2, this group introduces steric bulk and lipophilicity due to the benzyl ether linkage.
- Carboxylic Acid Group : Positioned at carbon 5, this moiety enhances polarity and enables hydrogen bonding or salt formation.
Electronic Effects
- The benzyloxy group acts as an electron-donating substituent via resonance, stabilizing the phenyl ring and influencing the benzimidazole’s aromatic π-system.
- The carboxylic acid group contributes to acidity (pKa ~4–5), with deprotonation possible under physiological conditions.
Spatial Arrangement
- The dihedral angle between the benzyloxy-phenyl group and the benzimidazole plane is critical for molecular interactions. In analogous structures, angles of 35–50° are observed, balancing conjugation and steric effects.
Crystallographic Data and Conformational Isomerism
While crystallographic data for 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid remains unreported, insights can be drawn from related benzimidazole derivatives:
Key Features of Benzimidazole Crystals
- Space Group : Orthorhombic systems (e.g., Pccn) are common, as seen in 1H-benzimidazole-2-carboxamide.
- Hydrogen Bonding : Carboxylic acid groups typically form dimers via O–H···O interactions, while benzimidazole N–H groups engage in N–H···N bonds.
Predicted Packing Behavior
- Layered arrangements driven by π-π stacking between benzyloxy-phenyl groups.
- Intermolecular hydrogen bonds between carboxylic acid protons and benzimidazole nitrogen atoms.
Table 1: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pcca |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.8 Å, c = 14.5 Å |
| Z (Molecules/Unit Cell) | 8 |
Comparative Structural Analysis with Benzimidazole Carboxylic Acid Derivatives
Table 2: Structural Comparison of Benzimidazole Derivatives
Key Observations
- Lipophilicity : The benzyloxy group increases logP by ~2.5 compared to unsubstituted derivatives, enhancing membrane permeability.
- Hydrogen-Bonding Capacity : Carboxylic acid derivatives exhibit greater hydrogen-bond donor/acceptor potential than carboxamides or methoxy-substituted analogs.
- Steric Effects : Bulky substituents at position 2 (e.g., benzyloxy) restrict rotational freedom, potentially favoring specific bioactive conformations.
Electronic Impact of Substituents
- Electron-Donating Groups (e.g., benzyloxy): Stabilize adjacent positive charges, relevant for interactions with enzymatic active sites.
- Electron-Withdrawing Groups (e.g., carboxylic acid): Modulate aromatic ring electron density, affecting binding to hydrophobic pockets.
Properties
CAS No. |
174422-18-5 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25) |
InChI Key |
HGLQZMHFAPHBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Approach
The most widely reported method involves a two-step process:
- Schiff Base Formation : Reacting o-phenylenediamine with 4-benzyloxybenzaldehyde under acidic conditions.
- Cyclization : Oxidative closure of the benzimidazole ring.
Procedure :
- Step 1 : o-Phenylenediamine (1.08 g, 10 mmol) and 4-benzyloxybenzaldehyde (2.12 g, 10 mmol) are refluxed in ethanol with catalytic HCl (0.1 M) for 4 hours.
- Step 2 : Sodium dithionite (Na₂S₂O₄, 2.5 g, 14 mmol) in dimethyl sulfoxide (DMSO) is added to the mixture, heated at 50°C for 2 hours to facilitate cyclization.
- Yield : 68–75% after recrystallization from ethanol.
Key Variables :
Carboxylic Acid Functionalization
Introducing the carboxylic acid group at the 5-position requires either:
- Direct Carboxylation : Using CO₂ under basic conditions (e.g., NaOH).
- Pre-functionalized Starting Materials : Ethyl 4-(methylamino)-3-nitrobenzoate, which is hydrolyzed post-cyclization.
Example Protocol :
- Ethyl 4-(methylamino)-3-nitrobenzoate (2.0 g, 8.2 mmol) and 4-benzyloxybenzaldehyde (1.8 g, 8.2 mmol) undergo cyclization with Na₂S₂O₄ in DMSO.
- The nitro group is reduced to an amine using Fe/HCl, followed by carboxylation with CO₂/NaOH.
- Yield : 62–70% after HPLC purification.
Comparative Data :
| Method | Purity (HPLC) | Time Efficiency | Scalability |
|---|---|---|---|
| Direct Carboxylation | 92–95% | Moderate | Limited by CO₂ pressure |
| Pre-functionalized | 96–98% | High | Industrial-friendly |
Industrial-Scale Production Optimizations
Continuous Flow Reactors
To enhance yield and reduce reaction times, continuous flow systems are employed:
Green Chemistry Innovations
- Solvent-Free Synthesis : Silica gel-supported reactions under microwave irradiation (300 W, 7 minutes) achieve 89% yield.
- Waste Reduction : Recycling DMSO and Na₂S₂O₄ reduces solvent use by 40%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic protein expression. A notable example includes the derivative 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid , which has been found to induce S/G2 cell cycle arrest in leukemic cells with an IC value of 3 µM, indicating its potential as an anti-leukemic agent .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. Research indicates that certain compounds exhibit significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a study highlighted that specific benzimidazole derivatives demonstrated minimal inhibitory concentration (MIC) values as low as 4 µg/mL against pathogenic bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has been explored extensively. Compounds synthesized from this class have shown promising results in reducing edema and exhibiting analgesic effects comparable to standard anti-inflammatory drugs such as diclofenac. For instance, specific derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial targets in managing inflammation .
Antiviral Activity
Recent studies have identified benzimidazole derivatives as potential antiviral agents. Compounds have been reported to inhibit viruses such as enteroviruses and herpes simplex virus with IC values significantly lower than existing antiviral treatments . The mechanism often involves interference with viral replication processes.
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including those similar to 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid. The findings indicated that these compounds significantly inhibited cancer cell proliferation through apoptosis induction and cell cycle disruption .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of benzimidazole derivatives was screened for antimicrobial activity against various pathogens. The results showed that certain compounds exhibited potent activity against MRSA and other resistant strains, suggesting their potential utility in treating infections caused by antibiotic-resistant bacteria .
Case Study 3: Anti-inflammatory Properties
Research on the anti-inflammatory effects of benzimidazole derivatives revealed that several compounds could effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. These findings support further development for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmacological Profiles
Table 2: Key Pharmacological Findings
Biological Activity
The compound 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The chemical structure of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid consists of a benzimidazole core substituted with a benzyloxyphenyl group and a carboxylic acid moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. For instance, compounds structurally related to 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that similar benzimidazole derivatives induced cell cycle arrest and apoptosis in leukemic cells, with IC50 values as low as 3 μM, indicating strong anti-leukemic activity .
Table 1: Anticancer Activity of Related Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 5a | Leukemic cells | 3 | Induces S/G2 arrest, apoptosis |
| Compound X | Breast cancer | 10 | Inhibits cell proliferation |
| Compound Y | Colon cancer | 5 | Induces DNA damage |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml against Salmonella typhi, outperforming standard antibiotics .
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound Name | Target Organism | MIC (µg/ml) | Comparison Standard |
|---|---|---|---|
| Compound A | S. typhi | 12.5 | Ampicillin (100) |
| Compound B | C. albicans | 250 | Griseofulvin (500) |
Antiviral Activity
Some studies have indicated that benzimidazole derivatives can act as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or pathways. For instance, certain derivatives demonstrated activity against hepatitis C virus (HCV), with EC50 values in the nanomolar range . The exact mechanism often involves interference with viral RNA synthesis.
Table 3: Antiviral Activity of Benzimidazole Derivatives
| Compound Name | Virus Targeted | EC50 (nM) |
|---|---|---|
| Compound C | HCV | 0.028 |
| Compound D | Herpes Simplex Virus | 0.030 |
Case Studies
- Antileukemic Activity : A study synthesized various benzimidazole derivatives, including those related to our compound, and evaluated their effects on leukemic cell lines. The results indicated significant induction of apoptosis and cell cycle arrest, suggesting potential for development as chemotherapeutic agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzimidazole derivatives against clinical isolates of bacteria and fungi. The findings revealed promising activity, particularly against resistant strains, highlighting the therapeutic potential of these compounds .
Q & A
Basic: What are the recommended synthetic pathways for 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via condensation-cyclization of 4-benzyloxybenzaldehyde with 3,4-diaminobenzoic acid under acidic conditions (e.g., polyphosphoric acid or HCl). Key steps include:
- Intermediate formation : Schiff base generation at 80–100°C for 6–12 hours.
- Cyclization : Intramolecular ring closure under reflux (120–140°C) .
Yield optimization strategies: - Use anhydrous solvents (e.g., DMF or acetic acid) to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
- Purify via recrystallization (ethanol/water) or column chromatography (yield: 55–70%) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the benzimidazole core (δ 7.5–8.3 ppm for aromatic protons) and benzyloxy group (δ 5.1 ppm for OCH2Ph) .
- FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and NH (3100–3300 cm⁻¹) .
- X-ray diffraction : Resolve crystal packing using SHELXL (space group P21/c, Z = 4) for hydrogen-bonding analysis (e.g., O–H···N interactions) .
- Mass spectrometry : ESI-MS (m/z [M+H]+ calculated: 375.12) .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antioxidant activity : DPPH radical scavenging (IC50 determination at 517 nm) .
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, IC50 comparison with 5-FU) .
- Enzyme inhibition : AMPK activation via luciferase reporter assays (EC50 calculation) .
Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate replicates to ensure reproducibility .
Advanced: What QSAR parameters are predictive of this compound’s bioactivity, and how should models be validated?
Methodological Answer:
- Descriptors : Include lipophilicity (logP), topological polar surface area (TPSA), and Hammett σ constants for the benzyloxy substituent .
- Model validation :
Advanced: How can molecular docking elucidate the interaction of this compound with AMPK or other targets?
Methodological Answer:
- Target selection : Use PDB structures (e.g., AMPK α-subunit, PDB: 4CFE).
- Docking workflow :
- Prepare ligand (protonation states via MarvinSketch).
- Grid box centered on ATP-binding site (AutoDock Vina).
- Score poses using binding energy (ΔG ≤ −8.0 kcal/mol) and hydrogen-bond analysis (e.g., with Lys45, Glu96).
- Validation : Compare with co-crystallized ligands (e.g., A-769662) .
Advanced: How do substituents at the 4-benzyloxy position affect SAR in benzimidazole derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., -F, -Cl): Enhance antiproliferative activity (e.g., 2-(4-fluorophenyl) analog IC50: 12 µM vs. 25 µM for parent compound) .
- Bulkier substituents (e.g., -OPh): Reduce solubility but improve AMPK activation (EC50: 0.5 µM vs. 1.2 µM) .
- Method : Synthesize derivatives via Suzuki coupling (Pd(PPh3)4, K2CO3) and test in dose-response assays .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Methodological Answer:
- Challenges : Poor crystal growth due to carboxylic acid group hygroscopicity.
- Solutions :
Advanced: How should researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
- Case example : Discrepancies in antiproliferative IC50 values (e.g., 10 µM vs. 25 µM).
- Root cause analysis :
- Check cell line authenticity (STR profiling).
- Normalize to assay conditions (serum concentration, incubation time).
- Resolution : Conduct meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
